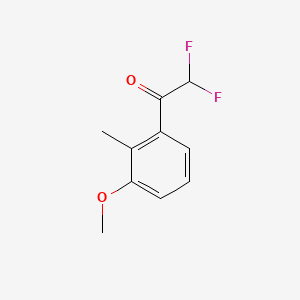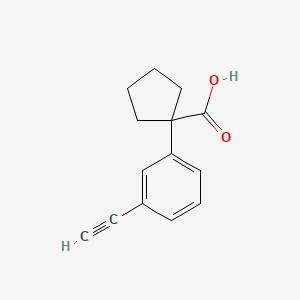
1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of 3-ethynylphenylboronic acid with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(3-carboxyphenyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(3-ethynylphenyl)cyclopentanol.
Substitution: Formation of halogenated derivatives such as 1-(3-bromophenyl)cyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: A simpler analog with a cyclopentane ring and a carboxylic acid group.
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid: A halogenated derivative with similar structural features.
1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid: A methoxy-substituted analog with different electronic properties.
Uniqueness: 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(3-ethynylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c1-2-11-6-5-7-12(10-11)14(13(15)16)8-3-4-9-14/h1,5-7,10H,3-4,8-9H2,(H,15,16) |
InChI-Schlüssel |
KBVIMRDPWPDBBM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C2(CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


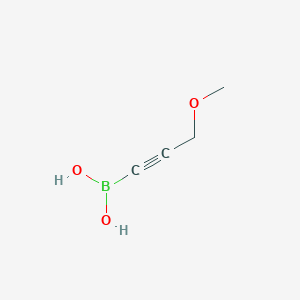

![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)
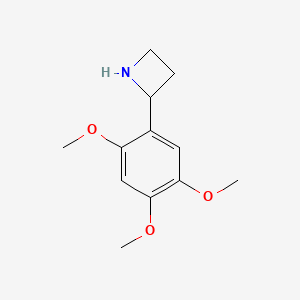
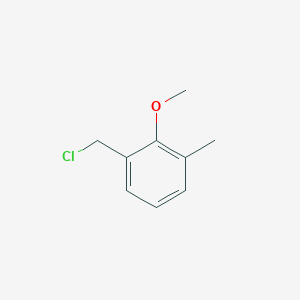
![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
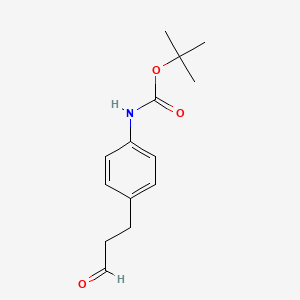
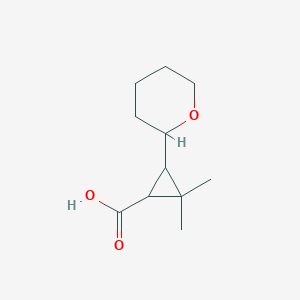
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
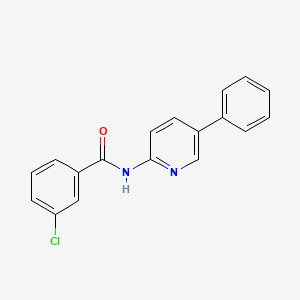
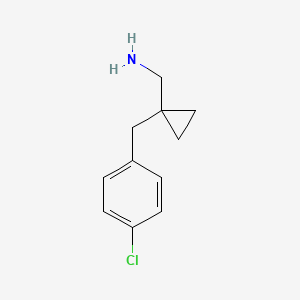
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)
